molecular formula C13H15N3O2 B12278024 Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Cat. No.: B12278024
M. Wt: 245.28 g/mol
InChI Key: CPMHACBRYYIVDA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate.

    Ethyl 3-(5-nitro-3-methyl-1H-pyrazol-1-YL)benzoate: An oxidized derivative.

    Ethyl 3-(5-chloro-3-methyl-1H-pyrazol-1-YL)benzoate: A halogenated derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Compound Overview

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Approximately 414.3 °C at 760 mmHg

This compound features an ethyl ester linked to a benzoate moiety and a pyrazole derivative, which contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its structural analogs have shown effectiveness against various bacterial strains, indicating that this compound may share similar mechanisms of action. The compound's interaction with specific microbial targets is currently under investigation, focusing on its binding affinity and inhibitory effects on microbial growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds in the pyrazole family are known for their ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases . Further studies are required to elucidate the exact mechanisms through which it exerts these effects.

Anticancer Activity

Recent investigations have explored the cytotoxic effects of this compound against human cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer lines, including A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined, suggesting a dose-dependent response that warrants further exploration .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoateC13H15N3O2Different positional isomer; potential variations in biological activity
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoateC12H13N3O2Methyl ester instead of ethyl; may exhibit different solubility and reactivity
3-(5-Amino-3-methyl-1H-pyrazol-1-YL)benzoic acidC11H12N4O2Lacks ester functionality; potential for different biological interactions

The variations in structure influence their biological activities, making this compound a compelling candidate for further pharmacological development.

Study on Anticancer Activity

In a recent study, this compound was tested against five human tumor cell lines using the MTS assay. The results indicated that treatment with the compound at concentrations ranging from 15 to 150 µM resulted in significant cell viability reduction, particularly in the RKO (colorectal cancer), PC-3 (prostate cancer), and HeLa cell lines. The strongest effect was observed at an IC50 value of approximately 70 µM for RKO cells .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common bacterial strains. The results demonstrated promising antibacterial effects, suggesting potential applications in treating infections resistant to conventional antibiotics .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-(5-amino-3-methylpyrazol-1-yl)benzoate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-5-4-6-11(8-10)16-12(14)7-9(2)15-16/h4-8H,3,14H2,1-2H3

InChI Key

CPMHACBRYYIVDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

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